molecular formula C7H5ClO2 B3333695 2-Chlorobenzoic acid-(phenyl-13C6) CAS No. 125970-63-0

2-Chlorobenzoic acid-(phenyl-13C6)

Cat. No.: B3333695
CAS No.: 125970-63-0
M. Wt: 162.52 g/mol
InChI Key: IKCLCGXPQILATA-IDEBNGHGSA-N
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Description

2-Chlorobenzoic acid-(phenyl-13C6) is a chemical compound with the molecular formula 13C6CH5ClO2 and a molecular weight of 162.52 g/mol . This compound is a labeled version of 2-Chlorobenzoic acid, where the phenyl ring is substituted with carbon-13 isotopes. It is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.

Biochemical Analysis

Biochemical Properties

The role of 2-Chlorobenzoic acid-(phenyl-13C6) in biochemical reactions is not well-documented in the available literature. It is known that chlorobenzoic acids can participate in various biochemical reactions, often acting as intermediates in metabolic pathways

Molecular Mechanism

The molecular mechanism of action of 2-Chlorobenzoic acid-(phenyl-13C6) is not well-understood. It is known that chlorobenzoic acids can interact with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzoic acid-(phenyl-13C6) typically involves the chlorination of benzoic acid-(phenyl-13C6). The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the ortho position of the benzoic acid ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production of 2-Chlorobenzoic acid-(phenyl-13C6) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzoic acid-(phenyl-13C6) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Reduction: 2-Chlorobenzyl alcohol or 2-Chlorobenzaldehyde.

    Oxidation: 2-Chlorobenzoyl chloride.

Scientific Research Applications

2-Chlorobenzoic acid-(phenyl-13C6) is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanism studies and to investigate the kinetics of chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and as a standard in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorobenzoic acid-(phenyl-13C6) is unique due to its specific isotopic labeling, which allows for detailed studies in various scientific fields. The presence of the chlorine atom at the ortho position also provides distinct reactivity compared to other similar compounds, making it valuable in substitution and reduction reactions .

Properties

IUPAC Name

6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCLCGXPQILATA-IDEBNGHGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480606
Record name 2-Chlorobenzoic acid-(phenyl-13C6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125970-63-0
Record name 2-Chlorobenzoic acid-(phenyl-13C6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 125970-63-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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